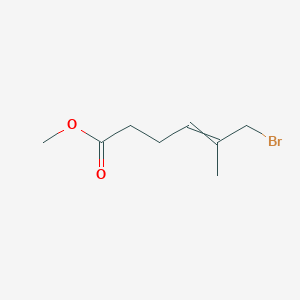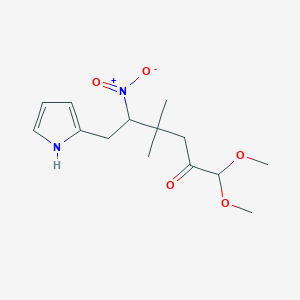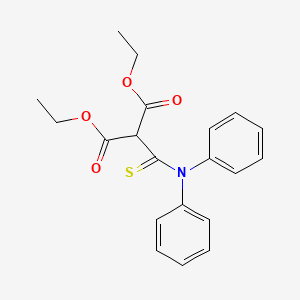![molecular formula C13H13NO2 B14201840 1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione CAS No. 838846-39-2](/img/structure/B14201840.png)
1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
The synthesis of 1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine-2,5-dione with 4-methylbenzaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione: This compound has a similar structure but contains an amino group instead of a methylidene group.
1-(4-Methylphenyl)-3-pyrroline-2,5-dione: This compound has a similar pyrrolidine ring structure but differs in the substitution pattern on the aromatic ring.
1-(4-Methylphenyl)-3-(2-pyridylthio)pyrrolidine-2,5-dione: This compound contains a pyridylthio group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .
Properties
CAS No. |
838846-39-2 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)7-11-8-12(15)14(2)13(11)16/h3-7H,8H2,1-2H3 |
InChI Key |
DVJZOZWBNCPUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


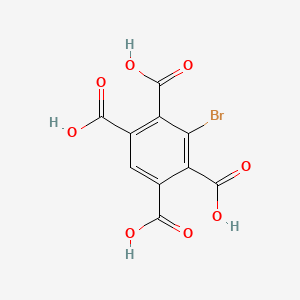

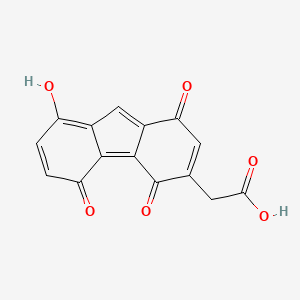

![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
